Technical Guide: (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
Technical Guide: (3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride
CAS Number: 1256240-40-0
This technical guide provides an in-depth overview of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, a key building block in the development of potent autotaxin inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a heterocyclic organic compound with a defined stereochemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various synthetic applications.
| Property | Value | Source |
| CAS Number | 1256240-40-0 | [1][2] |
| Molecular Formula | C₇H₁₄ClNO | [2] |
| Molecular Weight | 163.65 g/mol | [2] |
| Purity | Typically ≥97% | [2] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |
Synthesis
A plausible synthetic approach, inferred from general procedures for related compounds, would likely involve the following key transformations:
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Formation of the bicyclic core: This can be achieved through various cyclization strategies. One patented method involves the halogenation of 2,3-dimethylmaleimide, followed by cyclization and subsequent reduction steps to form the octahydrocyclopenta[c]pyrrole skeleton.[3] Another approach describes the reduction of a cyclopentaimide compound using a boron reducing agent in the presence of a Lewis acid.[4]
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Introduction of the hydroxyl group: The hydroxyl group at the 5-position with the desired cis sterehemistry relative to the ring fusion hydrogens would likely be introduced via a stereoselective reduction of a corresponding ketone precursor.
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Formation of the hydrochloride salt: The final step would involve treating the free base with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.
A generalized experimental workflow for the synthesis of the octahydrocyclopenta[c]pyrrole core is presented below.
Caption: Generalized workflow for the synthesis of the octahydrocyclopenta[c]pyrrole core.
Application in the Synthesis of Autotaxin Inhibitors
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride serves as a crucial chiral building block for the synthesis of autotaxin (ATX) inhibitors.[1] ATX is a secreted enzyme that produces the bioactive lipid lysophosphatidic acid (LPA), which is involved in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis.
The octahydrocyclopenta[c]pyrrole moiety provides a rigid, three-dimensional scaffold that can be appropriately functionalized to interact with the active site of the ATX enzyme. The hydroxyl group offers a handle for further chemical modifications, allowing for the introduction of various pharmacophoric groups to optimize binding affinity and selectivity.
The general logical relationship for the utilization of this compound in drug discovery is outlined below.
Caption: Logical workflow from building block to biological target inhibition.
Signaling Pathway Context: The Autotaxin-LPA Axis
Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the surface of cells. This binding initiates a cascade of intracellular signaling events that regulate a wide range of cellular processes, including cell proliferation, survival, migration, and differentiation.
Dysregulation of the ATX-LPA signaling axis has been implicated in a variety of diseases. By inhibiting ATX, the production of LPA is reduced, thereby attenuating the downstream signaling and its pathological consequences.
The simplified ATX-LPA signaling pathway is depicted below.
Caption: The Autotaxin-LPA signaling pathway and the point of intervention.
Experimental Protocols
Due to the proprietary nature of drug development, detailed experimental protocols for the synthesis of specific autotaxin inhibitors using (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride are not publicly available. However, a general protocol for the reduction of a cyclic imide, a key step in the synthesis of the core scaffold, is described in the patent literature.
Example Protocol: Reduction of a Cyclopentaimide Compound [4]
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Materials:
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Cyclopentaimide derivative
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Boron reducing agent (e.g., sodium borohydride)
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Lewis acid (e.g., zinc chloride)
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Solvent (e.g., Tetrahydrofuran (THF), Toluene)
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Hydrochloric acid (for workup)
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Sodium carbonate (for workup)
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Ethyl acetate (for extraction)
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Magnesium sulfate (for drying)
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Procedure:
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Under a nitrogen atmosphere, in a three-necked flask equipped with a mechanical stirrer, add the solvent (e.g., a mixture of THF and toluene).
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Add the boron reducing agent and the Lewis acid to the solvent.
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Heat the resulting suspension to reflux.
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Add a solution of the cyclopentaimide derivative in the solvent dropwise.
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Maintain the reaction at reflux overnight.
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Cool the reaction mixture and quench with dilute hydrochloric acid to a pH of 2-3.
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Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.
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Neutralize the acidic aqueous layer with a saturated solution of sodium carbonate to a pH of 8-9.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic phases from the basic extraction and dry over magnesium sulfate.
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Filter and concentrate the filtrate under reduced pressure to obtain the crude octahydrocyclopenta[c]pyrrole product.
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The crude product can be further purified by chromatography or crystallization.
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Note: This is a generalized protocol and the specific reagents, stoichiometry, reaction times, and temperatures would need to be optimized for the synthesis of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol. The stereochemical outcome of the reduction would depend on the specific reagents and conditions employed.
Conclusion
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a valuable and specialized chemical intermediate. Its rigid, stereodefined structure makes it an ideal starting material for the synthesis of potent and selective inhibitors of autotaxin. A deeper understanding of its synthesis and application can accelerate the development of novel therapeutics for a range of diseases driven by the dysregulation of the ATX-LPA signaling pathway. Further research into the stereoselective synthesis of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
- 1. (3aR,5R,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol Hydrochloride - ChemiMartChemiMart [chemimart.de]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
